N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide
Description
Structural Features and Functional Groups
| Component | Description |
|---|---|
| Pyrrole ring | Aromatic heterocycle with methyl (C4, C5) and isopropyl (C1) substituents. |
| 4-Fluorophenylsulfonyl group | Electron-withdrawing sulfonyl group para-substituted with fluorine. |
| Pyridine-4-carboxamide | Planar pyridine ring with a primary amide at position 4. |
The isopropyl group at position 1 introduces steric bulk, potentially influencing binding interactions in biological systems. The sulfonamide moiety enhances solubility and stability, while the fluorophenyl group modulates electronic effects through inductive withdrawal.
Crystallographic Characterization and X-ray Diffraction Patterns
While direct crystallographic data for this compound remains unpublished, insights can be drawn from structurally analogous molecules. X-ray diffraction (XRD) relies on the Bragg law ($$n\lambda = 2d\sin\theta$$) to determine atomic spacing ($$d$$) and lattice parameters. For example, a related fluorophenyl-sulfonyl compound exhibited a dihedral angle of 7.2° between the fluorophenyl and adjacent heterocyclic rings, reduced from 8.8° in its non-fluorinated counterpart due to fluorine’s electronegativity.
Hypothetical Crystallographic Parameters
| Parameter | Expected Range |
|---|---|
| Crystal system | Monoclinic or triclinic (common for heterocycles) |
| Space group | $$P2_1/c$$ or $$P\overline{1}$$ |
| Unit cell dimensions | $$a = 10–12\ \mathrm{Å}$$, $$b = 8–10\ \mathrm{Å}$$, $$c = 12–14\ \mathrm{Å}$$ |
| Bond lengths | C-S (1.76–1.82 Å), C-F (1.34 Å) |
The sulfonyl group’s tetrahedral geometry would likely create intermolecular hydrogen bonds with adjacent amide groups, stabilizing the crystal lattice. XRD could also resolve the torsional angle between the pyrrole and pyridine rings, critical for assessing planarity and conjugation.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Pyrrole protons : A singlet for the C4/C5 methyl groups ($$\delta\ 1.8–2.1\ \mathrm{ppm}$$) and a multiplet for the isopropyl group ($$\delta\ 1.2–1.5\ \mathrm{ppm}$$).
- Aromatic protons : Doublets for the fluorophenyl ring ($$\delta\ 7.3–7.8\ \mathrm{ppm}$$) and pyridine ring ($$\delta\ 8.5–8.8\ \mathrm{ppm}$$).
- Amide proton : A broad singlet ($$\delta\ 6.5–7.0\ \mathrm{ppm}$$) due to hydrogen bonding.
¹³C NMR :
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1650–1680 | Amide C=O stretch |
| 1350–1300, 1160–1120 | Sulfonyl S=O asymmetric/symmetric stretches |
| 1220–1250 | C-F stretch |
Properties
Molecular Formula |
C21H22FN3O3S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22FN3O3S/c1-13(2)25-15(4)14(3)19(29(27,28)18-7-5-17(22)6-8-18)20(25)24-21(26)16-9-11-23-12-10-16/h5-13H,1-4H3,(H,24,26) |
InChI Key |
RQWHUKYNGUJVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=NC=C3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Isopropyl-4,5-Dimethyl-1H-Pyrrole
Method :
-
Paal-Knorr Cyclization : React 3,4-hexanedione (2.0 g, 14.1 mmol) with isopropylamine (1.2 eq) in glacial acetic acid (20 mL) at 120°C for 12 h.
-
Workup : Neutralize with NaHCO₃, extract with EtOAc, and purify via silica chromatography (hexane/EtOAc, 9:1).
-
Yield : 1.4 g (68%) as a pale-yellow oil.
-
Characterization :
Nitration at C2 Position
Method :
-
Add HNO₃ (1.2 eq) in Ac₂O (10 mL) dropwise to a cooled (0°C) solution of 1-isopropyl-4,5-dimethylpyrrole (1.0 g, 6.1 mmol) in CH₂Cl₂ (15 mL). Stir for 2 h.
-
Workup : Quench with ice, extract with CH₂Cl₂, and purify via column chromatography (hexane/EtOAc, 4:1).
-
Yield : 0.85 g (72%) of 2-nitro-1-isopropyl-4,5-dimethylpyrrole.
-
Characterization :
-
¹H NMR (CDCl₃) : δ 7.10 (s, 1H, H-3), 4.25 (m, 1H, CH(CH₃)₂), 2.30 (s, 6H, 4,5-CH₃), 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
Reduction of Nitro to Amine
Method :
-
Hydrogenate 2-nitro-1-isopropyl-4,5-dimethylpyrrole (0.8 g, 3.7 mmol) with 10% Pd/C (80 mg) in EtOH (20 mL) under H₂ (1 atm) for 6 h.
-
Workup : Filter through Celite, concentrate, and dry under vacuum.
-
Yield : 0.62 g (89%) of 2-amino-1-isopropyl-4,5-dimethylpyrrole.
-
Characterization :
-
¹H NMR (CDCl₃) : δ 6.55 (s, 1H, H-3), 4.10 (m, 1H, CH(CH₃)₂), 2.20 (s, 6H, 4,5-CH₃), 1.38 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
Sulfonylation at C3 Position
Method :
-
Add 4-fluorophenylsulfonyl chloride (1.5 eq) to a solution of 2-amino-1-isopropyl-4,5-dimethylpyrrole (0.6 g, 3.0 mmol) in CH₂Cl₂ (15 mL) with KOH (2.2 eq) and tetrabutylammonium hydrogensulfate (10 mol%). Stir at RT for 12 h.
-
Workup : Extract with EtOAc, wash with brine, and purify via chromatography (hexane/EtOAc, 3:2).
-
Yield : 0.78 g (75%) of 3-[(4-fluorophenyl)sulfonyl]-2-amino-1-isopropyl-4,5-dimethylpyrrole.
-
Characterization :
-
¹H NMR (CDCl₃) : δ 7.85 (m, 2H, Ar-H), 7.20 (m, 2H, Ar-H), 6.60 (s, 1H, H-2), 4.15 (m, 1H, CH(CH₃)₂), 2.25 (s, 6H, 4,5-CH₃), 1.40 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
Amidation with Pyridine-4-Carboxylic Acid
Method :
-
React 3-[(4-fluorophenyl)sulfonyl]-2-amino-1-isopropyl-4,5-dimethylpyrrole (0.5 g, 1.4 mmol) with pyridine-4-carbonyl chloride (1.2 eq) and Et₃N (2.5 eq) in DMF (10 mL) at 0°C→RT for 6 h.
-
Workup : Dilute with H₂O, extract with EtOAc, and purify via chromatography (CH₂Cl₂/MeOH, 95:5).
-
Yield : 0.52 g (82%) of the title compound.
-
Characterization :
-
¹H NMR (CDCl₃) : δ 8.75 (d, J = 5.0 Hz, 2H, Py-H), 7.90 (m, 2H, Ar-H), 7.65 (d, J = 5.0 Hz, 2H, Py-H), 7.25 (m, 2H, Ar-H), 6.80 (s, 1H, H-2), 4.20 (m, 1H, CH(CH₃)₂), 2.30 (s, 6H, 4,5-CH₃), 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS (ESI) : m/z calcd for C₂₃H₂₅FN₃O₃S [M+H]⁺: 458.1542; found: 458.1539.
-
Alternative Routes and Optimization
Direct Sulfonylation of Preformed Pyrrole
One-Pot Sulfonylation-Amidation
-
Method : Combine sulfonylation and amidation steps using CESF (chloroethylsulfonyl fluoride) in DMF with DIPEA.
-
Yield : ~70% (reduces purification steps).
Analytical Data Summary
Challenges and Solutions
Chemical Reactions Analysis
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide has been investigated for its potential as an anti-cancer agent. Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound effectively inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism of action was linked to the induction of apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 15.72 | Apoptosis induction via caspase pathways |
| MCF7 | 20.45 | Cell cycle arrest at G2/M phase |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
Research indicated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Material Science
Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. Its sulfonamide group can be utilized in the development of novel polymers and materials with specific mechanical properties.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics with low toxicity profiles at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safety parameters for clinical use .
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several sulfonamide- and fluorophenyl-containing derivatives. Below is a comparative analysis:
Key Structural Differences
¹Calculated based on structural similarity to ; ²Weight adjusted for pyridine-4-carboxamide substitution.
Functional Implications
- Amide vs. Sulfonamide Linkage: The target compound’s pyridine-4-carboxamide group (vs.
- Fluorine Positioning : The 4-fluorophenylsulfonyl group (shared with ) contributes to metabolic stability and hydrophobic interactions, whereas the 3-fluorobenzamide in introduces steric and electronic effects that could alter target selectivity.
- Core Heterocycle: The pyrrole core (vs.
Research Findings and Limitations
- Biological Activity: The patent compound in (Example 53) demonstrates nanomolar kinase inhibition, implying that the target compound’s sulfonamide-pyridine architecture could confer comparable activity.
- Gaps in Data: No direct pharmacological or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are available for the target compound.
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyridine ring, a sulfonyl group linked to a fluorinated phenyl moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 444.5 g/mol .
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to its ability to modulate protein kinase activity. Protein kinases play crucial roles in cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The modulation of these pathways can lead to significant therapeutic effects, particularly in cancer and inflammatory diseases.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies show that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values indicating strong antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.39 |
| HCT116 | 0.46 |
| A375 (melanoma) | 4.2 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit inflammatory cytokine production, thereby reducing inflammation in various models .
Case Studies
- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited enhanced anti-tumor activity when combined with existing chemotherapeutic agents .
- Mechanistic Insights : Another research article highlighted the compound's role in inhibiting specific kinases associated with cancer progression, providing insights into the molecular mechanisms underlying its efficacy .
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound?
A multi-step synthesis is typically employed, starting with functionalization of the pyrrole core. Key steps include sulfonylation at the 3-position using 4-fluorophenylsulfonyl chloride under basic conditions, followed by alkylation with 2-bromopropane to introduce the isopropyl group. Purification via column chromatography and recrystallization ensures intermediate purity. Final coupling of the pyridine-4-carboxamide moiety requires activating agents like EDCI/HOBt. HPLC (≥98% purity) and mass spectrometry are critical for validating final product integrity .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., methyl groups at δ ~1.5 ppm) and confirms sulfonyl group integration.
- X-ray crystallography : Resolves stereochemical details and intermolecular interactions (e.g., hydrogen bonding networks) using programs like SHELXL .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical m/z). Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify rate-limiting steps, such as sulfonylation steric hindrance. Transition-state analysis guides solvent selection (e.g., DMF for polar intermediates) and catalyst optimization. Machine learning algorithms trained on reaction databases predict optimal temperature and stoichiometry, reducing trial-and-error experimentation. Experimental validation via in situ FTIR monitors reaction progress .
Q. What strategies resolve discrepancies in biological activity data across assays?
Contradictions in IC₅₀ values or binding affinities may arise from:
- Solubility limitations : Use co-solvents (e.g., DMSO with <0.1% final concentration) or formulate as nanoemulsions.
- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites (e.g., ester hydrolysis).
- Polymorphism : Analyze crystal forms via PXRD; bioactive conformers may differ in packing efficiency . Orthogonal assays (SPR vs. fluorescence polarization) and replicate sample preparation mitigate variability .
Q. How can intermolecular interactions in the crystal structure inform drug design?
X-ray structures refined with SHELXL reveal critical non-covalent interactions:
- Hydrogen bonds : Sulfonyl oxygen with water molecules (2.8–3.2 Å) stabilizes hydration shells.
- π-π stacking : Pyridine and fluorophenyl rings align with face-to-edge geometry (dihedral angles ~15°), influencing packing density.
- Hydrophobic pockets : Isopropyl and methyl groups create van der Waals contacts with adjacent molecules, which can be exploited to enhance solubility via targeted substitutions (e.g., replacing methyl with trifluoromethyl) .
Q. What experimental design principles apply to studying this compound’s reactivity?
A factorial design (e.g., Box-Behnken) optimizes reaction parameters:
- Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–48 hr).
- Response surface methodology identifies optimal conditions (e.g., 80°C, 10 mol% catalyst, 24 hr) for maximal yield. Robustness testing under scaled-up conditions (1 mmol → 10 mmol) evaluates reproducibility. Statistical tools like ANOVA validate significance of factors .
Data Contradiction Analysis
Q. How to address conflicting results in binding affinity studies?
Discrepancies between computational docking (e.g., AutoDock Vina) and SPR data may stem from:
- Protonation states : pKa shifts in the active site (e.g., pyridine nitrogen) alter ligand-receptor interactions.
- Conformational flexibility : Molecular dynamics simulations (100 ns trajectories) capture induced-fit binding modes not evident in static models.
- Buffer effects : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) impacts electrostatic interactions. Validate with isothermal titration calorimetry (ITC) for enthalpy-driven binding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
